molecular formula C20H17O8P B14610448 Phosphoric acid--3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one (1/1) CAS No. 60195-00-8

Phosphoric acid--3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one (1/1)

Cat. No.: B14610448
CAS No.: 60195-00-8
M. Wt: 416.3 g/mol
InChI Key: XDUCQYOBUOSEQV-UHFFFAOYSA-N
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Description

Phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one (1/1) is a complex organic compound that features a benzofuran core substituted with hydroxyphenyl groups and a phosphoric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic precursors.

    Substitution with Hydroxyphenyl Groups:

    Attachment of the Phosphoric Acid Moiety: This step may involve phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to quinones.

    Reduction: The benzofuran core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific pathways or receptors.

    Industry: Use in the production of polymers, coatings, or as an additive in various industrial processes.

Mechanism of Action

The mechanism by which phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): A compound with two hydroxyphenyl groups but lacking the benzofuran core and phosphoric acid moiety.

    Benzofuran Derivatives: Compounds with a benzofuran core but different substituents.

    Phosphoric Acid Esters: Compounds with a phosphoric acid moiety but different organic groups attached.

Uniqueness

Phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one is unique due to its combination of a benzofuran core, hydroxyphenyl groups, and a phosphoric acid moiety. This unique structure may confer specific chemical properties and biological activities not found in similar compounds.

Properties

CAS No.

60195-00-8

Molecular Formula

C20H17O8P

Molecular Weight

416.3 g/mol

IUPAC Name

3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one;phosphoric acid

InChI

InChI=1S/C20H14O4.H3O4P/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20;1-5(2,3)4/h1-12,21-22H;(H3,1,2,3,4)

InChI Key

XDUCQYOBUOSEQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O.OP(=O)(O)O

Origin of Product

United States

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